2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one
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Overview
Description
2-(2-Fluorobenzyl)-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound that features a unique structure combining a fluorobenzyl group and a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one can be achieved through a multi-step process involving the formation of the spirocyclic core followed by the introduction of the fluorobenzyl group. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method provides high yields and excellent selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one exerts its effects involves interactions with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, while the spirocyclic core provides structural stability. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one: This compound has a similar structure but with the fluorobenzyl group in a different position.
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one: Another closely related compound with slight variations in the spirocyclic core.
Uniqueness
2-(2-Fluorobenzyl)-2,8-diazaspiro[45]decan-1-one is unique due to its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs
Properties
Molecular Formula |
C15H19FN2O |
---|---|
Molecular Weight |
262.32 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C15H19FN2O/c16-13-4-2-1-3-12(13)11-18-10-7-15(14(18)19)5-8-17-9-6-15/h1-4,17H,5-11H2 |
InChI Key |
XHZOXWRHHVAUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(C2=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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